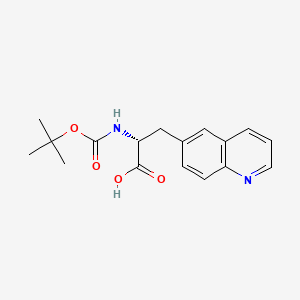

(R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid

Description

(R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid (CAS: 1998559-71-9) is a chiral amino acid derivative featuring a quinolin-6-yl substituent at the β-position and a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety. Its molecular formula is C₁₇H₂₀N₂O₄, with a molecular weight of 316.35 g/mol . The compound is typically stored at 2–8°C in a dry, sealed environment to ensure stability . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, anticancer agents, and PET tracers, owing to its structural versatility and stereochemical specificity .

Properties

Molecular Formula |

C17H20N2O4 |

|---|---|

Molecular Weight |

316.35 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-6-ylpropanoic acid |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-6-7-13-12(9-11)5-4-8-18-13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |

InChI Key |

RKXHRTIJBJISNY-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)N=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and tert-butyl carbamate.

Formation of the Intermediate: The quinoline derivative is first functionalized to introduce the necessary functional groups.

Coupling Reaction: The functionalized quinoline is then coupled with tert-butyl carbamate under specific conditions to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Key Synthetic Reactions

The compound is primarily synthesized through multi-step processes involving condensation, ester hydrolysis, and functional group modifications. Data from synthesis routes of structurally related compounds reveal the following reactions:

Boc-Protected Amine

-

Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., TFA or HCl), generating a free amine. This is critical for further derivatization in drug design.

-

Stability : Stable under basic and nucleophilic conditions, making it ideal for orthogonal protection strategies.

Carboxylic Acid

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters.

-

Amide Formation : Couples with amines using reagents like EDC/HOBt or DCC to generate peptide bonds.

Quinoline Moiety

-

Electrophilic Substitution : The electron-deficient quinoline ring undergoes nitration or halogenation at specific positions. For example, nitration of related benzo[b]thiophene derivatives occurs at the 6-position ( ).

-

Metal-Catalyzed Cross-Coupling : Suzuki or Buchwald-Hartwig reactions enable functionalization of the quinoline ring for SAR studies.

Table 2: Reaction Challenges and Solutions

Unresolved Reactivity Questions

-

Quinoline Ring Functionalization : Limited data exist on direct modifications (e.g., C–H activation) of the quinoline 6-position in this compound.

-

Enzymatic Hydrolysis : Potential for biocatalytic ester hydrolysis remains unexplored.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Table 1: Substituent-Based Comparison

Key Observations :

- Quinolin-6-yl substituents (as in the target compound) introduce extended aromaticity and planar geometry, enhancing interactions with π-stacking motifs in biological targets .

- Halogenated aryl groups (e.g., 4-iodophenyl) enable cross-coupling reactions for structural diversification but may increase molecular weight and reduce solubility .

- Electron-withdrawing groups (e.g., methylsulfonyl) enhance acidity (pKa ~3–4), facilitating pH-dependent reactivity .

- Fluorinated indole derivatives exhibit improved blood-brain barrier penetration , making them suitable for CNS-targeted probes .

Stereochemical Differences

Table 2: Enantiomer-Specific Comparisons

Key Observations :

- R-enantiomers are more frequently utilized in drug discovery due to their compatibility with natural L-amino acid configurations .

- S-enantiomers may exhibit divergent pharmacokinetic profiles, as seen in type L inhibitors with altered binding affinities .

Physicochemical Properties

Key Observations :

- The quinolin-6-yl derivative exhibits moderate lipophilicity (LogP ~2.1), balancing membrane permeability and solubility .

- Alkylaryl substituents (e.g., 4-ethylphenyl) significantly reduce aqueous solubility, limiting in vivo applications without formulation aids .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C17H20N2O4

Molecular Weight: 316.36 g/mol

IUPAC Name: (R)-2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid

Purity: 95%

The compound features a tert-butoxycarbonyl (Boc) protected amino group and a quinoline moiety, which are critical for its biological interactions. The quinoline structure is known for its ability to intercalate with DNA, potentially disrupting cellular processes.

The biological activity of (R)-2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid can be attributed to several mechanisms:

- DNA Intercalation: The quinoline moiety can insert itself between DNA base pairs, leading to structural distortions that affect replication and transcription processes.

- Enzyme Modulation: The amino acid backbone may interact with various enzymes and receptors, influencing their activity and potentially leading to therapeutic effects.

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in antibiotic development.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. For instance, modifications of the quinoline structure have been shown to enhance activity against various bacterial strains. Given the presence of the quinoline moiety in (R)-2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid, it is hypothesized that similar antimicrobial effects may be observed.

Case Studies and Research Findings

- Quinoline Derivatives in Cancer Therapy:

- Antimicrobial Activity:

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-3-(quinolin-6-YL)propanoic acid | Lacks Boc protection | Higher reactivity, potential for increased toxicity |

| (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid | Pyridine moiety instead of quinoline | Altered reactivity and biological profile |

Q & A

Basic Research Questions

Q. How can I synthesize (R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid with high enantiomeric purity?

- Methodology :

- Step 1 : Start with Boc-protected (R)-amino acid derivatives, such as (R)-2-amino-3-(quinolin-6-yl)propanoic acid. Introduce the Boc group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) under nitrogen .

- Step 2 : Optimize reaction conditions (e.g., temperature, catalyst) to minimize racemization. For example, use Hünig’s base (DIPEA) to maintain a pH that stabilizes the chiral center .

- Step 3 : Purify via reverse-phase HPLC or recrystallization (using EtOAc/hexane) to achieve ≥95% purity, as reported in synthesis protocols for analogous Boc-protected amino acids .

Q. What purification techniques are most effective for isolating this compound?

- Methodology :

- Chromatography : Use flash column chromatography with gradients of DCM/MeOH (95:5) to remove unreacted starting materials .

- Recrystallization : Optimize solvent systems (e.g., EtOAc/hexane) based on solubility data from related compounds (e.g., (R)-Boc-protected isoquinoline derivatives) .

- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-resolution separation, achieving ≥97% purity as validated by LC-MS .

Advanced Research Questions

Q. How is this compound applied in designing enzyme inhibitors for anticancer research?

- Methodology :

- Role in Inhibitor Synthesis : The quinolin-6-yl group serves as a pharmacophore in kinase inhibitors. For example, derivatives of this compound are coupled with iodophenyl groups via Suzuki-Miyaura cross-coupling to generate type D inhibitors (e.g., CW1–CW10), which show activity against cancer cell lines .

- Structure-Activity Relationship (SAR) : Modify the quinoline moiety (e.g., introduce electron-withdrawing groups) and assess inhibitory potency using enzymatic assays (IC₅₀ values) and cellular viability (MTT assays) .

Q. What analytical methods are critical for validating the compound’s structure and purity?

- Methodology :

- NMR Spectroscopy : Confirm stereochemistry via ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl groups, aromatic protons at δ 7.5–8.5 ppm for quinoline) .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₁N₃O₄: expected m/z 332.1601) .

- Chiral HPLC : Employ Chiralpak AD-H columns to confirm enantiomeric excess (≥99% ee) using hexane/isopropanol (80:20) .

Q. How can stereochemical challenges during synthesis be mitigated?

- Methodology :

- Chiral Auxiliaries : Use (R)-configured starting materials (e.g., (R)-2-amino-3-(quinolin-6-yl)propanoic acid) to preserve stereochemistry during Boc protection .

- Low-Temperature Reactions : Conduct reactions at 0–4°C to reduce epimerization risks, as demonstrated in Boc-protection of serine derivatives .

- Kinetic Resolution : Employ enzymes (e.g., lipases) for selective hydrolysis of undesired enantiomers in racemic mixtures .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.